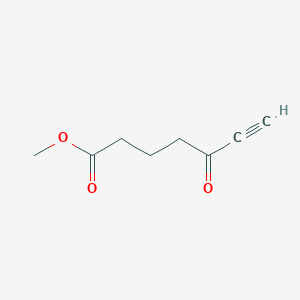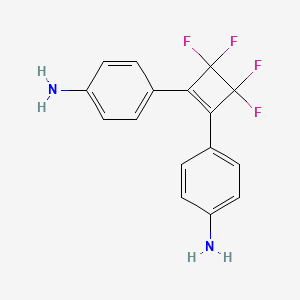
4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal typically involves multi-step procedures. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. Subsequent sulfochlorination with thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia, produces the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly by minimizing hazardous waste.
化学反应分析
Types of Reactions
4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
2-Methyl-5-phenyloxazole: Similar in structure but lacks the penta-2,4-dienal moiety.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group instead of the penta-2,4-dienal moiety.
Uniqueness
4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
| 139630-90-3 | |
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC 名称 |
4-methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal |
InChI |
InChI=1S/C10H11NO2/c1-8(4-3-5-12)6-10-7-13-9(2)11-10/h3-7H,1-2H3 |
InChI 键 |
MLMZCBBXAMXYDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CO1)C=C(C)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)




![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)

